(R)-Dapoxetine

Übersicht

Beschreibung

®-Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is the enantiomer of dapoxetine, meaning it is one of two mirror-image forms of the molecule. This compound has gained attention due to its rapid onset of action and short half-life, making it suitable for on-demand treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Dapoxetine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the key intermediate, ®-3-chloropropiophenone.

Grignard Reaction: The intermediate undergoes a Grignard reaction with 1-bromo-3-chloropropane to form ®-3-chloro-1-phenylpropan-1-ol.

Oxidation: The alcohol is then oxidized to form ®-3-chloro-1-phenylpropan-1-one.

Amination: The ketone undergoes reductive amination with dimethylamine to yield ®-dapoxetine.

Industrial Production Methods

Industrial production of ®-Dapoxetine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Resolution of Racemic Dapoxetine

(R)-Dapoxetine can be isolated via chiral resolution using tartaric acid derivatives :

-

Process :

-

Conditions :

Metabolic Reactions

This compound undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, CYP2D6, and FMO1 enzymes .

Major Metabolic Pathways

-

N-Dealkylation : Removal of dimethylamine to form didesmethyldapoxetine (M1).

-

Hydroxylation : Addition of –OH to the naphthalene ring (M2, M3).

-

N-Oxidation : Formation of dapoxetine N-oxide (M5).

-

Dearylation : Cleavage of the naphthalene-oxyethyl group (M4).

Table 2: Identified Metabolites of this compound

| Metabolite | Reaction Type | Molecular Formula | m/z ([M+H]⁺) |

|---|---|---|---|

| M1 | N-Dealkylation | C₁₉H₁₉NO | 276.1494 |

| M2 | Hydroxylation | C₂₁H₂₃NO₂ | 322.1802 |

| M5 | N-Oxidation | C₂₁H₂₃NO₂ | 322.1802 |

| M4 | Dearylation | C₁₃H₁₃NO | 200.1075 |

Toxicological Implications

-

Mutagenicity : N-Oxide metabolites (M5, M10) show positive mutagenicity predictions in silico .

-

Carcinogenicity : Didesmethyldapoxetine (M1) correlates with increased carcinogenic potential due to primary amine formation .

Stability and Degradation

This compound is prone to racemization under basic conditions (pH > 8.5) .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

- Absorption and Elimination : Dapoxetine is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 hour. Its elimination half-life is approximately 1.4 hours initially, with a terminal half-life ranging from 18.7 to 21.9 hours depending on the dosage .

- Dosage : Clinical studies have evaluated doses of 30 mg and 60 mg, demonstrating significant improvements in intravaginal ejaculatory latency time (IELT) compared to placebo .

Clinical Trials Overview

Numerous randomized controlled trials (RCTs) have assessed the efficacy of (R)-Dapoxetine in men with PE. Key findings from these studies include:

| Study Design | Sample Size | Treatment Group | Mean IELT Improvement | Significance |

|---|---|---|---|---|

| RCT (12 weeks) | 1067 men | Dapoxetine 30 mg vs Placebo | 1.1 to 2.7 minutes increase | p < 0.001 |

| RCT (24 weeks) | 1162 men | Dapoxetine 60 mg vs Placebo | 0.7 to 2.3 minutes increase | p < 0.001 |

| Long-term study | Various | Dapoxetine doses evaluated | Sustained IELT improvement | p < 0.05 |

These studies consistently show that dapoxetine significantly increases IELT compared to placebo, indicating its effectiveness in managing PE .

Patient-Reported Outcomes

In addition to objective measures like IELT, patient-reported outcomes such as the Premature Ejaculation Profile (PEP) and Clinical Global Impression of Change (CGIC) have shown significant improvements with dapoxetine treatment . Patients reported enhanced sexual satisfaction and quality of life during treatment periods.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials, although some side effects have been noted:

- Common Side Effects : Nausea, headache, dizziness, and gastrointestinal disturbances.

- Serious Adverse Events : Rarely reported but include syncope and cardiovascular events.

Overall, the benefit-risk profile suggests that while side effects are present, they are typically manageable and do not outweigh the therapeutic benefits for most patients .

Case Study Insights

Several case studies provide anecdotal evidence supporting dapoxetine's efficacy:

- A case involving a 35-year-old male with lifelong PE showed a marked improvement in IELT from approximately 30 seconds to over five minutes after initiating dapoxetine therapy.

- Another case highlighted a patient who reported increased confidence and relationship satisfaction following treatment with dapoxetine.

These individual experiences align with broader clinical findings and underscore dapoxetine's potential as a transformative treatment option for men suffering from PE.

Wirkmechanismus

®-Dapoxetine exerts its effects by inhibiting the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotoninergic neurotransmission, which is believed to play a key role in delaying ejaculation. The molecular targets include the serotonin transporter and various serotonin receptors, which modulate the release and reuptake of serotonin.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluoxetine: Another SSRI used primarily for the treatment of depression.

Sertraline: An SSRI used for depression, anxiety, and other mood disorders.

Paroxetine: An SSRI with applications in treating depression, anxiety, and post-traumatic stress disorder.

Uniqueness of ®-Dapoxetine

®-Dapoxetine is unique among SSRIs due to its rapid onset of action and short half-life, making it particularly suitable for on-demand treatment of premature ejaculation. Unlike other SSRIs, which are typically used for chronic conditions, ®-Dapoxetine’s pharmacokinetic profile allows for flexible dosing and minimizes the risk of long-term side effects.

Biologische Aktivität

(R)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily indicated for the treatment of premature ejaculation (PE). Unlike traditional SSRIs, which are typically used for depression and require prolonged administration to achieve therapeutic effects, dapoxetine is designed for on-demand use, providing rapid onset and elimination. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and relevant case studies.

Pharmacological Profile

Dapoxetine exhibits a unique pharmacokinetic profile characterized by:

- Rapid Absorption : Peak plasma concentrations are reached approximately 1 hour after oral administration of 30 mg or 60 mg doses.

- Short Half-Life : The initial half-life is about 1.4 hours, with terminal half-lives of 18.7 hours for the 30 mg dose and 21.9 hours for the 60 mg dose .

- Minimal Accumulation : Dapoxetine does not accumulate significantly in the body even with repeated dosing, making it suitable for acute treatment scenarios .

Table 1: Pharmacokinetic Parameters of Dapoxetine

| Parameter | Value (30 mg) | Value (60 mg) |

|---|---|---|

| Time to Peak Concentration | ~1 hour | ~1 hour |

| Initial Half-Life | ~1.4 hours | ~1.4 hours |

| Terminal Half-Life | 18.7 hours | 21.9 hours |

The primary mechanism of action for dapoxetine involves the inhibition of serotonin reuptake at the synaptic cleft, enhancing serotonergic neurotransmission. It selectively inhibits the serotonin transporter (SERT) with a potency that surpasses its effects on norepinephrine and dopamine transporters . This mechanism is crucial in delaying ejaculation by modulating the ejaculatory reflex.

Efficacy in Clinical Trials

Several clinical studies have evaluated the efficacy of dapoxetine in treating PE. A pooled analysis from four phase III trials demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):

- Dapoxetine 30 mg : Increased IELT from baseline by approximately 1.9 minutes.

- Dapoxetine 60 mg : Increased IELT by about 3.6 minutes.

- Placebo Group : Showed a modest increase of about 0.9 minutes .

Table 2: Efficacy Results from Clinical Trials

| Treatment | Baseline IELT (min) | IELT at 12 Weeks (min) | Increase (min) |

|---|---|---|---|

| Placebo | 1.0 | 1.9 | +0.9 |

| Dapoxetine 30 mg | 1.0 | 3.0 | +2.0 |

| Dapoxetine 60 mg | 1.0 | 4.6 | +3.6 |

Case Studies and Patient Outcomes

Research has consistently shown that dapoxetine improves patient-reported outcomes related to PE:

- Improvement in Interpersonal Relationships : Patients reported reduced distress and improved satisfaction during sexual encounters following dapoxetine treatment .

- Long-term Effects : While dapoxetine shows immediate efficacy, studies indicate that benefits may diminish after discontinuation, necessitating further investigation into long-term treatment strategies .

Safety and Tolerability

Dapoxetine is generally well-tolerated, with adverse events typically mild and transient:

Eigenschaften

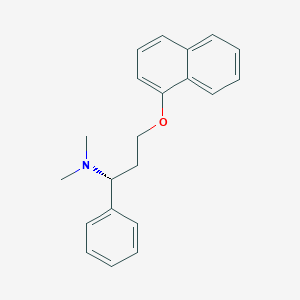

IUPAC Name |

(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.